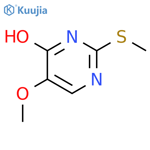

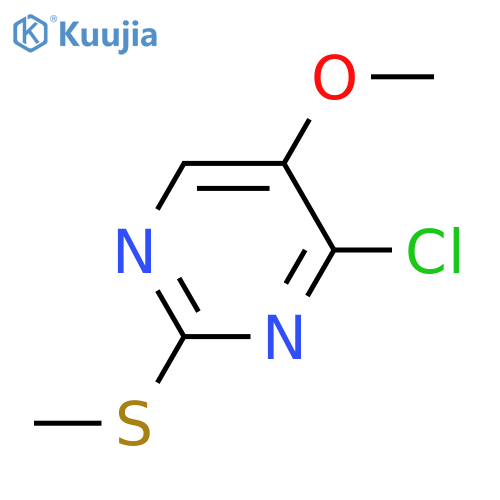

Cas no 87026-45-7 (4-Chloro-5-methoxy-2-(methylthio)pyrimidine)

4-Chloro-5-methoxy-2-(methylthio)pyrimidine الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- Pyrimidine, 4-chloro-5-methoxy-2-(methylthio)-

- 4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE

- 4-Chloro-5-Methoxy-2-(Methylthio)pyriMidine

- 4-chloro-5-methoxy-2-methylsulfanylpyrimidine

- C6H7ClN2OS

- 4-Chlor-5-methoxy-2-methylmercapto-pyrimidin

- 4-Chlor-5-methoxy-2-methylthio-pyrimidin

- 4-Chloro-5-methoxy-2-methylthiopyrimidine

- chloromethoxymethylsulfanylpyrimidine

- pyrimidine,4-chloro-5-methoxy-2-(methylthio)

- 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine

- NSC53416

- SWERHXRSRVRUFG-UHFFFAOYSA-N

- SBB091204

- FCH840583

- HP21484

- HC210548

- AK325759

- 5-m

- 4-Chloro-5-methoxy-2-(methylthio)pyrimidine (ACI)

- NSC 53416

- 4J-396S

- DTXSID50287920

- NSC-53416

- 5-methoxy-4-chloro-2-methylthio-pyrimidine

- SCHEMBL167812

- MFCD00223689

- CS-0045718

- 87026-45-7

- 2-methylsulphenyl-4-chloro-5-methoxy-pyrimidine

- C76843

- J-515058

- InChI=1/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H

- SB57817

- AKOS005070420

- 4-Chloro-5-methoxy-2-(methylthio)pyrimidine

-

- MDL: MFCD00223689

- نواة داخلي: 1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3

- مفتاح Inchi: SWERHXRSRVRUFG-UHFFFAOYSA-N

- ابتسامات: ClC1C(OC)=CN=C(SC)N=1

حساب السمة

- نوعية دقيقة: 189.99700

- النظائر كتلة واحدة: 189.9967617g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 4

- عدد الذرات الثقيلة: 11

- تدوير ملزمة العد: 2

- تعقيدات: 127

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 60.3

- تهمة السطحية: 0

- tautomeric العد: nothing

- إكسلوغ 3: 2

الخصائص التجريبية

- نقطة انصهار: 73-77°

- نقطة الغليان: 285.5°C at 760 mmHg

- بسا: 60.31000

- لوغب: 1.86050

4-Chloro-5-methoxy-2-(methylthio)pyrimidine أمن المعلومات

- إشارة عشوائية:Warning

- وصف الخطر: H302-H315-H319-H335

- تحذير: P261-P305+P351+P338

- رمز الفئة الخطرة: 36/37/38

- تعليمات السلامة: 26-36

- ظروف التخزين:Inert atmosphere,2-8°C(BD96053)

- مستوى الخطر:IRRITANT

4-Chloro-5-methoxy-2-(methylthio)pyrimidine بيانات الجمارك

- رمز النظام المنسق:2933599090

- بيانات الجمارك:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloro-5-methoxy-2-(methylthio)pyrimidine الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| TRC | C277130-250mg |

4-Chloro-5-methoxy-2-(methylthio)pyrimidine |

87026-45-7 | 250mg |

$ 970.00 | 2022-03-28 | ||

| Chemenu | CM255451-1g |

4-Chloro-5-methoxy-2-(methylthio)pyrimidine |

87026-45-7 | 95% | 1g |

$486 | 2021-08-04 | |

| eNovation Chemicals LLC | D766982-5g |

4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE |

87026-45-7 | 97% | 5g |

$255 | 2024-06-07 | |

| Enamine | EN300-259899-10g |

4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine |

87026-45-7 | 10g |

$3362.0 | 2023-09-14 | ||

| abcr | AB257178-250mg |

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, 95%; . |

87026-45-7 | 95% | 250mg |

€119.10 | 2025-02-17 | |

| A2B Chem LLC | AC17193-250mg |

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine |

87026-45-7 | 95% | 250mg |

$30.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH472-5g |

4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine |

87026-45-7 | 95% | 5g |

¥2462.0 | 2024-04-16 | |

| Aaron | AR004OFP-250mg |

4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE |

87026-45-7 | 98% | 250mg |

$16.00 | 2025-01-22 | |

| Ambeed | A111461-1g |

4-Chloro-5-methoxy-2-(methylthio)pyrimidine |

87026-45-7 | 95% | 1g |

$68.0 | 2024-04-16 | |

| Ambeed | A111461-5g |

4-Chloro-5-methoxy-2-(methylthio)pyrimidine |

87026-45-7 | 95% | 5g |

$303.0 | 2024-04-16 |

4-Chloro-5-methoxy-2-(methylthio)pyrimidine طريقة الإنتاج

طريقة الإنتاج 1

1.2 cooled; 4 h, rt

1.3 Reagents: Water ; cooled

2.1 Reagents: Potassium hydroxide Solvents: Water ; 40 min; 1 h, 65 °C; cooled

2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

3.1 Reagents: Phosphorus oxychloride ; cooled; 1 h, 80 °C; cooled

3.2 Reagents: Ammonia Solvents: Water ; neutralized, cooled

طريقة الإنتاج 2

1.2 Reagents: Water ; cooled

1.3 Reagents: Potassium hydroxide ; 40 min, rt; 1 h, rt → 65 °C; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized

2.1 Reagents: Phosphorus oxychloride ; 0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt

2.2 Reagents: Ammonia Solvents: Water ; neutralized, rt

طريقة الإنتاج 3

2.1 -

3.1 Reagents: Phosphorus oxychloride

طريقة الإنتاج 4

1.2 Reagents: Ammonia Solvents: Water ; neutralized, cooled

طريقة الإنتاج 5

1.2 Reagents: Ammonia Solvents: Water ; neutralized, rt

طريقة الإنتاج 6

2.1 Reagents: Phosphorus oxychloride

طريقة الإنتاج 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

2.1 Reagents: Phosphorus oxychloride ; 0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt

2.2 Reagents: Ammonia Solvents: Water ; neutralized, rt

طريقة الإنتاج 8

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

2.1 Reagents: Phosphorus oxychloride ; cooled; 1 h, 80 °C; cooled

2.2 Reagents: Ammonia Solvents: Water ; neutralized, cooled

طريقة الإنتاج 9

1.2 Reagents: Water ; cooled

2.1 Reagents: Potassium hydroxide ; 40 min, rt; 1 h, rt → 65 °C; cooled

2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

3.1 Reagents: Phosphorus oxychloride ; 0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt

3.2 Reagents: Ammonia Solvents: Water ; neutralized, rt

طريقة الإنتاج 10

1.2 cooled; 4 h, rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Solvents: Water ; 40 min; 1 h, 65 °C; cooled

1.5 Reagents: Hydrochloric acid Solvents: Water ; neutralized

2.1 Reagents: Phosphorus oxychloride ; cooled; 1 h, 80 °C; cooled

2.2 Reagents: Ammonia Solvents: Water ; neutralized, cooled

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Raw materials

- Ethyl formate

- 2-METHYL-2-THIOPSEUDOUREA SULFATE

- 5-methoxy-2-methylsulfanyl-1H-pyrimidin-6-one

- 2-Propenoic acid, 3-hydroxy-2-methoxy-, methyl ester, sodium salt (1:1)

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Preparation Products

4-Chloro-5-methoxy-2-(methylthio)pyrimidine الوثائق ذات الصلة

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

4. Caper tea

-

5. Book reviews

87026-45-7 (4-Chloro-5-methoxy-2-(methylthio)pyrimidine) منتجات ذات صلة

- 2018600-07-0(3-ethyl-1-(1H-pyrazol-4-yl)heptan-1-ol)

- 1436326-70-3(2-(2-chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide)

- 2228311-51-9(1,1-Difluoro-2-methyl-3-(3,4,5-trifluorophenyl)propan-2-amine)

- 941994-39-4(N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-yl)methylacetamide)

- 2137835-99-3(5-(4-chlorophenyl)-4-methyl-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1936197-48-6(3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde)

- 2751611-46-6(5-Ethoxy-4-iodo-2-methyl-1,3-thiazole)

- 2828433-21-0(Spinorphin trifluoroacetate)

- 36554-90-2(Acetic acid,2,2,2-trifluoro-, indium(3+) salt (3:1))

- 251564-67-7(2-Isopropyladamantan-2-yl acrylate)